4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside

Description

Historical development and significance

The development of 4-methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside traces its origins to the pioneering work in fluorogenic substrate chemistry that began in the mid-20th century. The foundational research established 4-methylumbelliferone as an excellent fluorescent reporter group for enzymatic assays, with early studies demonstrating its utility in detecting glucuronidase activity. Robinson's subsequent synthesis of 4-methylumbelliferyl beta-D-glucopyranoside in the following year provided the template for studying beta-D-glucopyranosidases from various biological sources. These early developments established the precedent for creating specialized fluorogenic substrates tailored to specific enzymatic activities.

The evolution toward amino-sugar derivatives represented a significant advancement in the field, driven by the need to study enzymes that specifically recognize and process amino-containing carbohydrate substrates. The synthesis of 4-methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside was first reported by Chow and Weissmann in 1981, who developed a novel synthetic route involving the condensation of dimeric glucopyranosyl chloride derivatives with 4-methylumbelliferone. This work established the synthetic framework that would later be adapted for creating the amino derivative.

The specific development of the 2-amino variant emerged from research focused on understanding enzymatic processes involving glucosamine derivatives. The compound's significance lies in its ability to serve as a highly sensitive fluorometric probe for detecting beta-glucosidase activity, with applications extending to studies of carbohydrate metabolism, cellular signaling pathways, and disease-related enzymatic dysfunctions. The fluorescence mechanism relies on enzymatic hydrolysis of the glycosidic bond, which releases the highly fluorescent 4-methylumbelliferone molecule, enabling real-time monitoring of enzymatic activity with exceptional sensitivity.

Nomenclature and synonyms

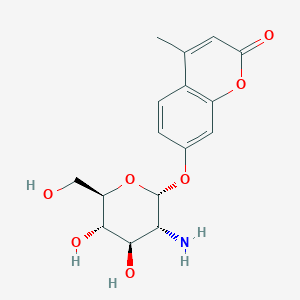

The compound this compound possesses a comprehensive nomenclature system that reflects its complex chemical structure and various applications in research settings. The primary International Union of Pure and Applied Chemistry name describes the compound as 7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one, which precisely defines the stereochemical configuration and connectivity of all functional groups.

The systematic Chemical Abstracts Service has assigned the registry number 137687-00-4 to this compound, providing a unique identifier for database searches and chemical procurement. Alternative systematic names include 7-(((2R,3R,4R,5S,6R)-3-Amino-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-methyl-2H-chromen-2-one, which emphasizes the pyranose ring structure of the glucosamine moiety.

In research literature and commercial applications, the compound is frequently referenced by various descriptive names that highlight its functional characteristics. These include this compound, which directly indicates the modification pattern of the glucopyranose ring, and the more concise designation as a fluorogenic substrate for beta-glucosidase enzymes. The nomenclature consistently emphasizes the alpha anomeric configuration, distinguishing it from potential beta anomers that might exhibit different enzymatic recognition properties.

Position within fluorogenic glycoside family

This compound occupies a distinctive position within the extensive family of fluorogenic glycoside substrates, serving as a specialized probe for enzymes that process amino-sugar substrates. The broader family of 4-methylumbelliferyl glycosides encompasses numerous derivatives designed to detect specific glycosidase activities, with each variant optimized for particular enzymatic targets and research applications.

The compound belongs to a subclass of fluorogenic substrates that incorporate modified hexose sugars, distinguishing it from simpler derivatives such as 4-methylumbelliferyl beta-D-glucopyranoside, which serves as a substrate for standard beta-glucosidases. The presence of the amino group at the C-2 position significantly alters the compound's recognition profile, making it specifically suitable for enzymes that naturally process glucosamine-containing substrates or amino-sugar derivatives.

Within the amino-sugar subfamily of fluorogenic glycosides, this compound represents the unacetylated form, contrasting with its N-acetylated counterparts such as 4-methylumbelliferyl N-acetyl-beta-D-glucosaminide, which serves as a substrate for N-acetyl-beta-D-glucosaminidase. The distinction between acetylated and free amino forms provides researchers with complementary tools for studying different aspects of carbohydrate metabolism and enzymatic specificity. The alpha anomeric configuration further differentiates this compound from the more commonly encountered beta anomers, offering insights into enzymes with specific stereochemical requirements.

The fluorogenic glycoside family has expanded to include resorufin-based derivatives and other fluorophore systems, but 4-methylumbelliferone remains the gold standard due to its favorable spectral properties and pH-dependent fluorescence characteristics. The excitation and emission wavelengths of 4-methylumbelliferone enable convenient detection using standard fluorescence instrumentation, while its pH sensitivity allows for optimization of assay conditions to match specific enzymatic requirements.

Molecular classification and taxonomy

The molecular classification of this compound reflects its dual chemical nature as both a coumarin derivative and an amino-sugar glycoside. The compound belongs to the broader class of chromogenic compounds, specifically functioning as a fluorogenic substrate due to its ability to undergo enzymatic transformation that results in fluorescence emission. This classification encompasses compounds designed to produce detectable optical signals upon specific chemical or enzymatic modifications.

From a structural perspective, the compound contains a coumarin aglycone portion derived from 4-methylumbelliferone, which is a member of the hydroxyl-substituted benzopyrone family. The coumarin moiety specifically features a methyl substituent at the 4-position and a glycosidic linkage at the 7-position, creating the characteristic spectral properties that enable fluorometric detection. The molecular formula C16H19NO7 and molecular weight of 337.32 grams per mole reflect the combined contributions of the coumarin and amino-glucopyranose components.

The glucopyranose portion of the molecule represents a modified hexose sugar belonging to the amino-sugar class of carbohydrates. The 2-amino-2-deoxy configuration indicates replacement of the hydroxyl group at carbon-2 with an amino group, fundamentally altering the compound's chemical reactivity and enzymatic recognition properties. The alpha anomeric configuration defines the stereochemical orientation of the glycosidic bond, influencing both the compound's three-dimensional structure and its interaction with specific enzyme active sites.

Table 1: Molecular Classification Parameters

| Classification Category | Specification |

|---|---|

| Chemical Class | Fluorogenic glycoside substrate |

| Aglycone Type | 4-Methylumbelliferone (7-hydroxy-4-methylcoumarin) |

| Sugar Moiety | 2-Amino-2-deoxy-alpha-D-glucopyranose |

| Anomeric Configuration | Alpha |

| Molecular Formula | C16H19NO7 |

| Molecular Weight | 337.32 g/mol |

| CAS Registry Number | 137687-00-4 |

| Functional Classification | Chromogenic compound, fluorogenic substrate |

The taxonomical placement within chemical databases consistently categorizes this compound as a member of the coumarin family with monosaccharide derivative properties. This dual classification reflects the compound's unique position as a synthetic conjugate that combines natural product structural elements with designed functionality for analytical applications. The systematic organization of such compounds in chemical databases facilitates identification and comparison with related structures, supporting both synthetic chemistry efforts and biological activity studies.

Propriétés

IUPAC Name |

7-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO7/c1-7-4-12(19)23-10-5-8(2-3-9(7)10)22-16-13(17)15(21)14(20)11(6-18)24-16/h2-5,11,13-16,18,20-21H,6,17H2,1H3/t11-,13-,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBYRVZLJCNXMD-BTAUDXDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalyst and Solvent Screening

Comparative studies reveal that BF₃·Et₂O outperforms other Lewis acids (e.g., ZnCl₂, SnCl₄) in α-selectivity:

| Catalyst | Solvent | α:β Ratio | Yield (%) |

|---|---|---|---|

| BF₃·Et₂O | DCM | 9:1 | 78 |

| ZnCl₂ | Toluene | 1:1 | 32 |

| SnCl₄ | 1,2-Dichloroethane | 3:1 | 45 |

Polar aprotic solvents (DCM) enhance oxocarbenium ion stability, while nonpolar solvents (toluene) favor β-anomer formation.

Temperature and Equivalents

Elevating temperature to 40°C accelerates glycosylation but risks donor decomposition. A donor-to-acceptor ratio of 1.2:1 balances cost and yield.

Analytical Characterization

Structural Confirmation

Purity Assessment

Challenges and Solutions

Anomeric Control

Early methods using ZnCl₂ or SnCl₄ yielded mixed α/β products (e.g., 15% α, 3% β). BF₃·Et₂O addresses this by stabilizing the α-transition state via chelation with the acetylated C2 amine.

Scalability

Pilot-scale synthesis (100 g) maintains 72% yield by adjusting stoichiometry (donor:acceptor = 1.1:1) and using continuous flow purification.

Applications in Biomedical Research

While beyond preparation scope, the compound’s utility in diagnosing Sanfilippo B syndrome and quantifying α-glucosaminidase activity underscores its importance .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside primarily undergoes hydrolysis reactions. It can be hydrolyzed by specific enzymes to release 4-methylumbelliferone, which is a fluorescent compound .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using glycosidases.

Oxidation and Reduction: Limited information is available on oxidation and reduction reactions involving this compound.

Major Products Formed:

Hydrolysis Product: 4-Methylumbelliferone.

Applications De Recherche Scientifique

Enzyme Activity Assays

The primary application of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is as a substrate in fluorometric assays for N-acetyl-alpha-D-glucosaminidase. This enzyme is crucial for the breakdown of glycoproteins and glycolipids, making the substrate valuable in various biochemical studies.

Key Studies:

- Sanfilippo B Syndrome Diagnosis: The compound has been utilized in clinical genetics to measure N-acetyl-alpha-D-glucosaminidase activity in human samples, aiding in the diagnosis of Sanfilippo B syndrome, a lysosomal storage disorder. Studies have shown that this substrate provides a sensitive method for detecting enzyme deficiencies in fibroblasts and other tissues .

Biochemical Research

The compound is also employed in research exploring the role of glycosylation in cancer biology. Alterations in glycosylation patterns are associated with cancer cell behavior, and measuring enzyme activities related to glycosylation can provide insights into cancer mechanisms.

Relevant Findings:

- Research indicates that changes in N-acetyl-alpha-D-glucosaminidase activity can correlate with cancer progression and response to therapies .

Substrate for Other Enzymatic Assays

Beyond its primary use, 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside serves as a substrate for various other glycosidases, facilitating studies on enzyme kinetics and inhibition.

Example Applications:

- It has been used to assess beta-hexosaminidase activity, which is relevant for understanding metabolic disorders and evaluating therapeutic approaches .

Case Studies

Mécanisme D'action

The compound acts as a substrate for specific glycosidases. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to determine enzyme activity. The molecular targets are the glycosidases that catalyze the hydrolysis reaction .

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula: C₁₆H₁₉NO₇

- Molecular Weight : 337.32 g/mol

- Physical Characteristics : Melting point 244–246°C, density 1.449 g/cm³ .

- Applications: Diagnostic assays for lysosomal storage disorders (e.g., Sanfilippo B syndrome) and research into glycosylation-related diseases .

Structural and Functional Differences

The specificity of 4-methylumbelliferyl glycosides depends on anomeric configuration (α/β), substituents (e.g., amino, acetamido, acetyl groups), and target enzymes. Below is a comparative analysis:

Table 1: Structural and Enzymatic Comparison

Key Observations :

Anomeric Configuration: Alpha-configured substrates (e.g., 4MU-α-glucopyranoside) target alpha-specific enzymes (e.g., acid alpha-glucosidase in Pompe disease) . Beta-configured substrates (e.g., 4MU-beta-glucopyranoside) are selective for beta-glucosidases, relevant to Gaucher disease .

Substituent Effects: Amino vs. Acetamido Groups: The 2-amino group in the title compound is critical for N-acetyl-alpha-D-glucosaminidase recognition, while acetamido derivatives (e.g., CAS 124167-45-9) offer improved solubility and resistance to non-specific hydrolysis due to acetyl protection . Acetylation: Tri-O-acetyl derivatives (e.g., CAS 1174287-76-3) are often used in synthetic intermediates or stabilized assays .

Diagnostic vs. Research Use: The amino-substituted compound is pivotal in clinical diagnostics (e.g., Sanfilippo B), whereas acetylated or beta-configured analogs are more common in research (e.g., cancer glycosylation studies) .

Enzymatic Activity and Kinetic Data

Table 2: Enzymatic Kinetic Parameters

Insights :

Activité Biologique

4-Methylumbelliferyl 2-amino-2-deoxy-alpha-D-glucopyranoside (4-MUG) is a fluorogenic substrate widely used in biochemical assays, particularly for the detection of glycosidase activity. This compound has garnered attention due to its biological activity, which is primarily linked to its role as a substrate for various enzymes, including N-acetyl-alpha-D-glucosaminidase.

Chemical Structure and Properties

4-MUG is characterized by the following chemical structure:

- Molecular Formula : C₁₈H₂₁NO₈

- Molecular Weight : 373.36 g/mol

- CAS Number : 14345476

The compound consists of a methylumbelliferyl moiety attached to an amino sugar, which plays a crucial role in its enzymatic hydrolysis.

The biological activity of 4-MUG is primarily based on its hydrolysis by specific enzymes, leading to the release of 4-methylumbelliferone, a fluorescent compound. This reaction can be represented as follows:

This process is utilized in various assays to measure enzyme activity quantitatively. The fluorescence emitted by 4-methylumbelliferone can be detected and measured, allowing for sensitive and specific quantification of enzymatic activity.

Enzymatic Assays

One of the primary applications of 4-MUG is in the assay of N-acetyl-alpha-D-glucosaminidase (EC 3.2.1.50). This enzyme is involved in various biological processes, including glycoprotein metabolism and cell signaling. The fluorometric measurement of the product released during the hydrolysis of 4-MUG provides a sensitive method for assessing enzyme activity in biological samples such as serum or tissue extracts .

Case Studies

-

N-acetyl-alpha-D-glucosaminidase Activity :

A study demonstrated that the use of 4-MUG allowed for the detection of N-acetyl-alpha-D-glucosaminidase activity in pig liver and human blood serum. The results indicated that this assay could serve as a potential diagnostic tool for conditions associated with altered enzyme levels . -

Enzyme Inhibition Studies :

Research has shown that various compounds can inhibit the activity of glycosidases, which can be assessed using 4-MUG as a substrate. For instance, studies have evaluated the inhibitory effects of plant extracts on N-acetyl-alpha-D-glucosaminidase using this fluorogenic substrate, providing insights into potential therapeutic agents .

Comparative Analysis with Other Substrates

| Substrate Name | Enzyme Target | Detection Method | Sensitivity |

|---|---|---|---|

| 4-MUG | N-acetyl-alpha-D-glucosaminidase | Fluorometric | High |

| p-Nitrophenyl-α-D-glucopyranoside | Various glycosidases | Colorimetric | Moderate |

| 4-Methylumbelliferyl-α-D-galactopyranoside | Galactosidases | Fluorometric | High |

The table above illustrates how 4-MUG compares favorably with other substrates in terms of sensitivity and applicability across different enzymatic assays.

Q & A

Basic: What is the standard synthetic route for preparing 4-Methylumbelliferyl 2-amino-2-deoxy-α-D-glucopyranoside?

The synthesis typically involves a multi-step process starting with 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride. This intermediate undergoes condensation with 4-methylumbelliferone to form an oxime derivative . Subsequent acetylation and reduction with borane in tetrahydrofuran (THF) yield the 2-acetamido derivative. Final deprotection via hydrolysis produces the target compound. Key challenges include optimizing regioselective acylation and minimizing side reactions during nitroso group reduction.

Advanced: How can regioselective acylation be controlled during synthesis to avoid undesired byproducts?

Regioselectivity is influenced by protecting group strategies and reaction conditions. For example, using bulky acyl groups (e.g., benzoyl in ) protects specific hydroxyl positions during glycosylation . Monitoring via TLC or HPLC with UV/fluorescence detection ensures reaction progress. Advanced methods like enzymatic acylation (e.g., lipase-mediated catalysis) may enhance selectivity, though this requires empirical optimization for carbohydrate substrates.

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

- NMR spectroscopy : Assigns anomeric configuration (α/β) via -NMR coupling constants (e.g., for α-linkages) .

- Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+Na] peaks matching theoretical values) .

- Fluorometric assays : Validates enzymatic cleavage efficiency by quantifying released 4-methylumbelliferone (4-MU) at λex/λem = 360/450 nm .

Advanced: How do pH and temperature affect fluorescence quantification in enzymatic assays using this substrate?

Fluorescence intensity of 4-MU is pH-dependent, with maximal emission in alkaline conditions (pH ≥ 10). However, enzyme activity assays are typically run at neutral pH (e.g., pH 7.4 for lysosomal enzymes), requiring post-reaction alkalization (e.g., glycine-NaOH buffer) to amplify signals . Temperature impacts enzyme kinetics: for β-hexosaminidase studies, pre-incubating substrate-enzyme mixtures at 37°C ensures linear reaction rates within 10–30 minutes .

Basic: What enzymatic systems is this compound used to study?

It serves as a fluorogenic substrate for:

- β-Hexosaminidases : Critical in diagnosing GM2 gangliosidoses (e.g., Tay-Sachs disease) via leukocyte assays .

- Glycosyltransferases : Investigates glycosylation defects in congenital disorders and cancer .

Advanced: How can discrepancies in enzyme activity data be resolved when using this substrate?

Discrepancies may arise from:

- Substrate purity : Impurities (e.g., acetylated byproducts) inhibit enzymes. Validate via HPLC (≥98% purity) .

- Endogenous inhibitors : Use heat inactivation (e.g., 50°C for 1 hour) to eliminate interfering proteins in lysates .

- Fluorescence quenching : Correct for matrix effects (e.g., hemoglobin in lysates) using internal standards like 4-MU .

Basic: What is the role of protective groups (e.g., acetyl, benzoyl) in substrate design?

Protective groups:

- Enhance solubility : Acetylation improves organic phase solubility during synthesis .

- Modulate enzyme specificity : Bulky groups (e.g., benzoyl in ) restrict substrate access to non-target enzymes .

Advanced: How does structural modification (e.g., sulfation) impact substrate specificity for disease-related enzymes?

Adding sulfation (e.g., at C-6) mimics natural glycosaminoglycans, enabling selective detection of lysosomal enzymes deficient in mucopolysaccharidoses. For example, 4-Methylumbelliferyl 6-sulfo derivatives show 10-fold higher affinity for β-glucuronidase compared to non-sulfated analogs .

Basic: How is this compound utilized in cellular localization studies?

Fluorogenic substrates are incubated with live cells or tissue sections. After enzymatic cleavage, liberated 4-MU is visualized via fluorescence microscopy. Fixation with paraformaldehyde (4%) preserves subcellular localization (e.g., lysosomal vs. cytoplasmic activity) .

Advanced: What computational tools aid in predicting enzyme-substrate interactions for derivatives?

Molecular docking (e.g., AutoDock Vina) models binding to catalytic pockets. For β-hexosaminidase, simulations reveal hydrogen bonding between the 2-acetamido group and Asp-322/Glu-355 residues . MD simulations (e.g., GROMACS) further assess stability of enzyme-substrate complexes under physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.